{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
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Overview
Description
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol is a chemical compound with the molecular formula C15H13ClN2O and a molecular weight of 272.73 g/mol . This compound is part of the benzodiazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the reaction of 2-chlorobenzyl chloride with 2-aminobenzyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the benzyl chloride, forming the benzodiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of benzodiazole ketones or aldehydes.
Reduction: Formation of benzodiazole amines or alcohols.
Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[2-(2-chlorophenyl)-1H-imidazol-4-yl]methanol: Similar structure but with an imidazole ring.
(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol: Contains a pyrazole ring instead of a benzodiazole.
2-(1-methyl-1H-imidazol-2-yl)ethanol: Features an imidazole ring with a different substitution pattern.
Uniqueness
{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol is unique due to its specific benzodiazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,19H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQYVWLSUNWSGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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